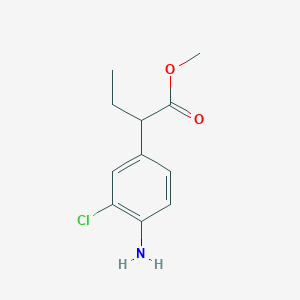![molecular formula C14H21ClN2 B13662055 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride is a chemical compound with the molecular formula C14H20N2·HCl. It is a derivative of pyrrolopyridine and is known for its unique structural properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. The reaction is carried out under high pressure and temperature conditions using a palladium catalyst. The hydrogenation process results in the formation of the octahydro derivative, which is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous hydrogenation systems to ensure efficient conversion. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Applications De Recherche Scientifique
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Benzyl-1H-octahydropyrrolo[3,4-b]pyridine
- 6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione
Uniqueness
6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H21ClN2 |
|---|---|
Poids moléculaire |
252.78 g/mol |
Nom IUPAC |
6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16;/h1-3,5-6,13-15H,4,7-11H2;1H |
Clé InChI |
ORZBWLTZKAYDJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC2NC1)CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)
![Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13661988.png)



![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid](/img/structure/B13662017.png)
![6-Methylbenzo[d]isothiazole](/img/structure/B13662024.png)

![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)

